molecular formula C8H12BrNOS B13242703 [(5-Bromothiophen-2-YL)methyl](2-methoxyethyl)amine

[(5-Bromothiophen-2-YL)methyl](2-methoxyethyl)amine

Cat. No.: B13242703
M. Wt: 250.16 g/mol
InChI Key: DQEZHZDMRLBNDO-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-YL)methylamine is an organic compound with the molecular formula C8H12BrNOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-YL)methylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for (5-Bromothiophen-2-YL)methylamine may involve continuous flow processes to enhance yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-YL)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

(5-Bromothiophen-2-YL)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-YL)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromothiophen-2-YL)methylamine is unique due to the presence of both a bromine atom and a 2-methoxyethyl group, which confer specific chemical and physical properties. These features make it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C8H12BrNOS/c1-11-5-4-10-6-7-2-3-8(9)12-7/h2-3,10H,4-6H2,1H3

InChI Key

DQEZHZDMRLBNDO-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC=C(S1)Br

Origin of Product

United States

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